molecular formula C18H32O4 B233507 (9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid CAS No. 143343-95-7

(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid

Cat. No.: B233507
CAS No.: 143343-95-7
M. Wt: 312.4 g/mol
InChI Key: RGJSGXNKRWWCOQ-QMEIEYGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8R-Hpode, also known as 8(R)-hpode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 8R-hpode is considered to be an octadecanoid lipid molecule. 8R-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 8R-Hpode has been primarily detected in urine. Within the cell, 8R-hpode is primarily located in the membrane (predicted from logP) and cytoplasm. 8R-Hpode can be biosynthesized from linoleic acid.
8(R)-HPODE is the 8(R)-isomer of HPODE. It is a HPODE and an octadecanoid. It derives from a linoleic acid. It is a conjugate acid of an 8(R)-HPODE(1-).

Properties

CAS No.

143343-95-7

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h6-7,11,14,17,21H,2-5,8-10,12-13,15-16H2,1H3,(H,19,20)/b7-6-,14-11-/t17-/m0/s1

InChI Key

RGJSGXNKRWWCOQ-QMEIEYGNSA-N

SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)OO

Key on ui other cas no.

143343-95-7

physical_description

Solid

Synonyms

8-HPODE
8-hydroperoxylinoleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
Reactant of Route 2
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
Reactant of Route 3
Reactant of Route 3
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
Reactant of Route 4
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
Reactant of Route 5
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
Reactant of Route 6
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid

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